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Compound of Interest

2-(4-
Compound Name:
(Hydroxymethyl)phenoxy)ethanol

Cat. No. B1322800

This guide provides an in-depth analysis of the spectroscopic data for 2-(4-
(Hydroxymethyl)phenoxy)ethanol (CAS No: 5456-37-1), a bifunctional organic compound
with applications in polymer chemistry and as an intermediate in organic synthesis. The
structural elucidation of this molecule is paramount for confirming its identity, purity, and for
predicting its reactivity. This document will delve into the theoretical and practical aspects of its
characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights for researchers,
scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-(4-(Hydroxymethyl)phenoxy)ethanol possesses a molecular formula of CoH1203 and a
molecular weight of 168.19 g/mol . Its structure comprises a para-substituted benzene ring with
a hydroxymethyl group and an ether linkage to an ethanol moiety. This unique arrangement of
functional groups—a primary alcohol, a benzylic alcohol, an ether, and an aromatic ring—gives
rise to a distinct spectroscopic fingerprint.

Caption: Molecular Structure of 2-(4-(Hydroxymethyl)phenoxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing
detailed information about the carbon-hydrogen framework. For 2-(4-
(Hydroxymethyl)phenoxy)ethanol, both *H and 13C NMR are indispensable for unambiguous
characterization.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of each hydrogen
atom. The expected *H NMR spectrum of 2-(4-(Hydroxymethyl)phenoxy)ethanol would
exhibit distinct signals for the aromatic protons, the methylene protons of the ethoxy chain, the
benzylic methylene protons, and the hydroxyl protons.

Predicted *H NMR Data (500 MHz, DMSO-de):

Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Ar-H (ortho to -
~7.25 Doublet (d) 2H

OCH2CH20H)

Ar-H (ortho to -
~6.90 Doublet (d) 2H

CH20H)
~5.15 Triplet (t) 1H -CH20H (benzylic)
~4.85 Triplet (t) 1H -CH20H (ethoxy)
~4.45 Doublet (d) 2H Ar-CH20H
~4.00 Triplet (t) 2H -OCH2CH20H
~3.70 Quartet (q) 2H -OCH2CH20H

Causality behind Experimental Choices: The choice of a deuterated polar solvent like DMSO-ds
is crucial for observing the exchangeable hydroxyl protons, which might otherwise be
broadened or absent in less polar solvents like CDCls. Tetramethylsilane (TMS) is the
universally accepted internal standard for referencing chemical shifts to 0.00 ppm.

Experimental Protocol for tH NMR Spectroscopy:
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e Sample Preparation: Dissolve 5-10 mg of 2-(4-(Hydroxymethyl)phenoxy)ethanol in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.
o Transfer: Transfer the solution to a 5 mm NMR tube.
e Acquisition: Acquire the *H NMR spectrum on a 500 MHz spectrometer.

o Processing: Process the free induction decay (FID) with an appropriate window function,
followed by Fourier transformation, phase correction, and baseline correction.

e Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

'H NMR Experimental Workflow

Sample Dissolution Addition of TMS Transfer to Data Acquisition Data Processing Spectral Analysis
(5-10 mg in DMSO-ds) (Internal Standard) NMR Tube (500 MHz Spectrometer) (FT, Phasing, Baseline) (Integration, 8, J)

Click to download full resolution via product page

Caption: *H NMR Experimental Workflow.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and
their electronic environments. Due to the molecule's symmetry, fewer than nine signals are
expected.

Predicted 3C NMR Data (125 MHz, DMSO-ds):
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Chemical Shift (6, ppm) Assignment

~158.0 Ar-C (para to -CH20H)

~131.0 Ar-C (ipso to -CH20H)

~129.0 Ar-CH (ortho to -CH20H)
~115.0 Ar-CH (ortho to -OCH2CH20H)
~69.5 -OCH2CH20H

~62.5 Ar-CH20H

~60.0 -OCH2CH20H

Expertise & Experience: The chemical shifts of the aromatic carbons are significantly
influenced by the electron-donating nature of the ether oxygen and the hydroxymethyl group.
The carbon attached to the ether oxygen (C-O) is expected to be the most downfield among
the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-(4-(Hydroxymethyl)phenoxy)ethanol is expected to show
characteristic absorption bands for the hydroxyl, ether, and aromatic moieties.

Expected IR Absorption Bands:
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Wavenumber (cm~?) Intensity Assignment

O-H stretching (from both

3400-3200 Strong, Broad hydroxyl groups, hydrogen-
bonded)
3100-3000 Medium Aromatic C-H stretching
2950-2850 Medium Aliphatic C-H stretching
1600, 1500 Medium-Strong Aromatic C=C stretching
Aryl-O-C asymmetric
1240 Strong )
stretching
C-O stretching (primary and
1040 Strong 9(p Y

benzylic alcohols)

Trustworthiness: The presence of a broad and intense absorption in the 3400-3200 cm~1 region
is a highly reliable indicator of the presence of hydroxyl groups and intermolecular hydrogen
bonding.[1][2][3][4][5]

Experimental Protocol for IR Spectroscopy (ATR):

o Sample Preparation: Place a small amount of the neat liquid sample directly onto the
diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.
o Sample Scan: Record the spectrum of the sample.

o Data Processing: The instrument software automatically subtracts the background from the
sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation. For 2-(4-
(Hydroxymethyl)phenoxy)ethanol, Electron lonization (El) is a common technique.
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Expected Fragmentation Pattern (EI-MS):

The molecular ion peak ([M]*) is expected at m/z = 168. Key fragmentation pathways would
involve the cleavage of the ether bond and the loss of the hydroxymethyl and hydroxyethyl
groups.

Predicted Key Fragments:

m/z Fragment

168 [CaH1203]* (Molecular lon)
137 [M - CH20H]*

123 [M - CH2CH20H]*

107 [HOCesH4CH2]*

94 [CeHsOH]*

77 [CeHs]*

Authoritative Grounding: The fragmentation of ethers often proceeds via cleavage of the C-O
bond, and alcohols typically undergo dehydration or alpha-cleavage.[6][7][8] The fragmentation
of the aromatic ring will also contribute to the spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-(4-(Hydroxymethyl)phenoxy)ethanol through
NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted
data presented in this guide, grounded in established spectroscopic principles and data from
analogous structures, serves as a robust reference for researchers. Adherence to the outlined
experimental protocols will ensure the acquisition of high-quality data, enabling confident
identification and characterization of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C122996&Mask=200
https://www.chemicalbook.com/SpectrumEN_122-99-6_MS.htm
https://www.govinfo.gov/content/pkg/GOVPUB-C13-ce3347ed7f93919fea14622b4cfaeec1/pdf/GOVPUB-C13-ce3347ed7f93919fea14622b4cfaeec1.pdf
https://www.benchchem.com/product/b1322800?utm_src=pdf-body
https://www.benchchem.com/product/b1322800?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. | Sigma-
Aldrich [merckmillipore.com]

e 3. hmdb.ca [hmdb.ca]

e 4.rsc.org [rsc.org]

e 5. Phenoxyethanol | C8H1002 | CID 31236 - PubChem [pubchem.ncbi.nim.nih.gov]
e 6. Ethanol, 2-phenoxy- [webbook.nist.gov]

e 7. 2-Phenoxyethanol(122-99-6) MS spectrum [chemicalbook.com]

» 8. govinfo.gov [govinfo.gov]

« To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-(4-(Hydroxymethyl)phenoxy)ethanol]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1322800#spectroscopic-data-for-
2-4-hydroxymethyl-phenoxy-ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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